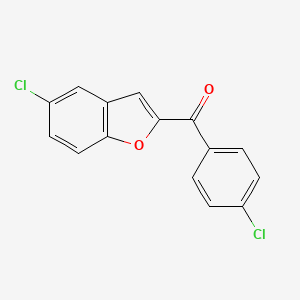
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic compound that exhibits potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is structurally characterized by a combination of functional groups such as a fluoro group, a methoxyacetyl group, and a tetrahydroquinoline scaffold, which impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide typically involves multiple steps starting from commercially available precursors
Industrial Production Methods: For large-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This typically involves the use of catalytic agents and environmentally friendly solvents to ensure high yields and minimal waste. The industrial synthesis of this compound may also incorporate automated reaction monitoring and control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyacetyl group.
Reduction: Reduction of the tetrahydroquinoline scaffold can occur under specific conditions.
Substitution: The fluoro group in the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, such as amines or thiols.
Major Products Formed:
Oxidation of the methoxyacetyl group leads to aldehyde or carboxylic acid derivatives.
Reduction of the tetrahydroquinoline can yield dihydroquinoline derivatives.
Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
The compound has significant applications across multiple domains:
Chemistry: Used as a building block in the synthesis of complex molecules for chemical research.
Biology: Investigated for its potential role as a bioactive molecule with therapeutic applications.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. The specific pathways involved depend on the biological context and the target system. The fluoro group may enhance binding affinity and specificity, while the methoxyacetyl and sulfonamide groups can modulate the compound's pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
4-fluoro-N-(1-(2-acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide
Unique Features: The presence of the fluoro group in the benzene ring is unique, providing distinct electronic and steric properties. The combination of the methoxyacetyl group and the tetrahydroquinoline scaffold imparts unique pharmacological properties compared to its analogs.
Propriétés
IUPAC Name |
4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-10-15(20)6-8-18(13)27(24,25)21-16-7-5-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBHBAVZJBKPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2733645.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)
![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)


![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)





propylamine](/img/structure/B2733666.png)

